Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester
Description
Structural Significance of Substituted Benzoic Acid Esters
Substituted benzoic acid esters derive their chemical behavior from the interplay of electronic and steric effects imposed by substituents. In the case of 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-ethyl benzoate:
- Chlorine at Position 2 : The electron-withdrawing chloro group enhances the electrophilicity of the aromatic ring, directing subsequent reactions to meta and para positions. This substituent also increases thermal stability, as evidenced in analogous chlorobenzoates used in polymer plasticizers.
- Thioxomethylamino Group at Position 5 : The thioxomethylamino (–NH–C(=S)–O–) moiety introduces sulfur-based nucleophilicity, enabling participation in cycloaddition and coordination chemistry. This group’s conformational flexibility, as observed in DFT studies of similar benzimidazole derivatives, allows for adaptive binding in catalytic systems.
- Ethyl Ester Terminus : The ethyl ester enhances solubility in nonpolar solvents and serves as a protecting group during multistep syntheses. Heteropolyacid-catalyzed esterification (e.g., phosphotungstic acid) under solvent-free conditions has been demonstrated to achieve >85% yields for analogous alkyl benzoates.
Table 1: Comparative Reactivity of Benzoate Substituents
Positional Isomerism in Chloro-Substituted Benzoyl Systems
Positional isomerism in chloro-substituted benzoates profoundly impacts physicochemical properties. For 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-ethyl benzoate:
- Chloro Placement : Shifting the chloro group from position 2 to 3 or 4 alters dipole moments and crystallization tendencies. X-ray crystallography of related compounds, such as 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, reveals that ortho-substituted chlorines induce planar aromatic configurations, whereas para-substituted analogs exhibit distorted geometries.
- Isopropoxy-Thioxomethyl Orientation : The spatial arrangement of the isopropoxy-thioxomethyl group influences steric hindrance. In trichlorobenzene analogs, positional isomerism (e.g., 1,2,3- vs. 1,3,5-substitution) dictates solubility and melting points by modulating intermolecular interactions.
Positional Isomerism Case Study :
A comparative analysis of 1,2,3-trichlorobenzene and 1,3,5-trichlorobenzene demonstrates that meta-substitution (1,3,5) reduces steric strain, yielding higher thermal stability. Analogously, shifting the thioxomethylamino group in the title compound from position 5 to 4 would likely decrease steric clash with the ethyl ester, altering reactivity.
Thioxomethylamino Functionality in Heterocyclic Architectures
The thioxomethylamino (–NH–C(=S)–O–) group bridges aromatic and heterocyclic chemistry:
- Sulfur Participation : The thiocarbonyl group (C=S) engages in sulfur-specific interactions, such as hydrogen bonding with metal centers or π-stacking with aromatic systems. In 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, the thioamide group facilitates antibacterial activity by coordinating bacterial metalloenzymes.
- Isopropoxy Side Chain : The 1-methylethoxy (isopropoxy) group enhances lipophilicity, improving membrane permeability in bioactive analogs. NMR studies of similar compounds confirm that isopropoxy rotation is restricted at room temperature, favoring rigid conformations.
Synthetic Applications :
The thioxomethylamino group’s ambident nucleophilicity enables diverse transformations:
Properties
CAS No. |
135813-24-0 |
|---|---|
Molecular Formula |
C13H16ClNO3S |
Molecular Weight |
301.79 g/mol |
IUPAC Name |
ethyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C13H16ClNO3S/c1-4-17-12(16)10-7-9(5-6-11(10)14)15-13(19)18-8(2)3/h5-8H,4H2,1-3H3,(H,15,19) |
InChI Key |
QXPNUILJFARFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester typically involves multiple steps, starting with the chlorination of benzoic acid to introduce the chlorine atom at the 2-positionThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Advanced purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Variants in the Ester Group
The ester group significantly influences physicochemical properties and bioavailability. Key analogs include:
| Compound Name | Ester Group | Molecular Formula | Molar Mass (g/mol) | CAS Number |
|---|---|---|---|---|
| Target Compound (Ethyl ester) | Ethyl | C₁₃H₁₆ClNO₃S | 301.79 | 135813-24-0 |
| 1,1-Dimethylethyl (tert-butyl) ester variant | 1,1-Dimethylethyl | C₁₅H₂₀ClNO₃S | 329.84 | 135813-13-7 |
| Cyclopropyl ester variant | Cyclopropyl | C₁₄H₁₆ClNO₃S | 313.80 | 165549-82-6 |
- Ethyl ester : Offers moderate hydrophobicity, balancing solubility and membrane permeability.
- Cyclopropyl ester : Introduces a strained cyclic group, which may improve resistance to enzymatic hydrolysis compared to linear esters .
Substituent Modifications
Thioxomethylamino Group Variations
- Comparison with benzonatate (CAS 104-31-4): While benzonatate has a polyoxyethylene chain, the shared benzoic acid ester core highlights how ester chain length modulates pharmacological activity (e.g., cough suppression vs. antiviral effects) .
Chloro Substituent Positioning
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The tert-butyl variant (logP estimated ~3.5) is more lipophilic than the ethyl ester (logP ~2.8), impacting blood-brain barrier penetration .
- Metabolic Stability : Ethyl esters are generally more prone to esterase-mediated hydrolysis than cyclopropyl or tert-butyl esters, which may shorten half-life .
- Plasma Protein Binding : Analogous compounds with similar substituents show 85–90% plasma protein binding, suggesting high tissue distribution .
Biological Activity
Benzoic acid derivatives have garnered significant interest in biological and medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester , exploring its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by its complex structure, which includes a benzoic acid moiety, a chloro substituent, and a thioxomethylamino group. The synthesis typically involves multiple steps, including chlorination of benzoic acid followed by esterification and the introduction of the thioxomethylamino group. Common reagents for these reactions include thionyl chloride for chlorination and various alcohols for esterification.
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClNO3S |
| Molecular Weight | 273.76 g/mol |
| CAS Number | 165549-77-9 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thioxomethylamino group is particularly significant in mediating these interactions, potentially influencing enzyme activity or receptor binding. This interaction can modulate various biochemical pathways, leading to observed physiological effects.
Biological Activity
Research has indicated that benzoic acid derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that benzoic acid derivatives can inhibit the growth of bacteria and fungi, making them useful as preservatives in food and pharmaceutical products.
- Analgesic Properties : Preliminary studies have shown potential analgesic effects in animal models, indicating that the compound may influence pain pathways.
- Anti-inflammatory Effects : Compounds similar to benzoic acid have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
Case Study: Analgesic Activity
In a controlled study involving male BALB/C mice, the analgesic activity of benzoic acid derivatives was evaluated using the acetic acid-induced writhing test. Mice treated with varying doses of the compound showed a significant reduction in writhing compared to control groups.
- Dosage : 60 mg/kg
- Control Group : Untreated mice
- Results : Treated mice exhibited a decrease in pain response (p < 0.05).
Toxicological Profile
While benzoic acid itself is generally recognized as safe at low concentrations, higher doses have been associated with gastrointestinal disturbances and toxicity in both humans and animals. Studies indicate that doses exceeding 500 mg/kg can lead to adverse effects in rodents.
Table 2: Toxicity Data
| Species | Dose (mg/kg) | Observed Effects |
|---|---|---|
| Rodents | >500 | Gastrointestinal disturbances |
| Humans | >5 | Acute toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
